molecular formula C10H8BrNO B13980856 6-Bromo-2-methylquinolin-8-ol

6-Bromo-2-methylquinolin-8-ol

Cat. No.: B13980856
M. Wt: 238.08 g/mol
InChI Key: MDHKUUWRECHNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylquinolin-8-ol is a quinoline derivative, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

The synthesis of 6-Bromo-2-methylquinolin-8-ol can be achieved through various synthetic routes. One common method involves the bromination of 2-methylquinolin-8-ol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

6-Bromo-2-methylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

6-Bromo-2-methylquinolin-8-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

6-Bromo-2-methylquinolin-8-ol can be compared with other quinoline derivatives such as:

    2-Methylquinolin-8-ol: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.

    6-Chloro-2-methylquinolin-8-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.

    6-Methoxy-2-methylquinolin-8-ol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-2-methylquinolin-8-ol

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3

InChI Key

MDHKUUWRECHNAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.